molecular formula C9H11NO2 B13950663 2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 13664-27-2

2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one

Katalognummer: B13950663
CAS-Nummer: 13664-27-2
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: ZOXNDYMDPDLCRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a methoxy group, a methylamino group, and a cyclohexa-2,4-dien-1-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of a methoxy-substituted cyclohexadienone with a methylamine derivative. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce cyclohexanone derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-6-[(phenylamino)methylidene]cyclohexa-2,4-dien-1-one
  • 2-Methoxy-6-[(2-phenylanilino)methylidene]cyclohexa-2,4-dien-1-one
  • 2-Methoxy-6-[(4-methylphenyl)imino]methylphenol

Uniqueness

2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific functional groups and the resulting chemical properties.

Eigenschaften

CAS-Nummer

13664-27-2

Molekularformel

C9H11NO2

Molekulargewicht

165.19 g/mol

IUPAC-Name

2-methoxy-6-(methyliminomethyl)phenol

InChI

InChI=1S/C9H11NO2/c1-10-6-7-4-3-5-8(12-2)9(7)11/h3-6,11H,1-2H3

InChI-Schlüssel

ZOXNDYMDPDLCRF-UHFFFAOYSA-N

Kanonische SMILES

CN=CC1=C(C(=CC=C1)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.